molecular formula C15H12F3N3 B2995576 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 114084-96-7

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2995576
CAS No.: 114084-96-7
M. Wt: 291.277
InChI Key: XDMHFHIEGRYJPS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated pyridine derivative. The presence of the trifluoromethyl group and the cyano group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives .

Scientific Research Applications

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, being a strong electron-withdrawing substituent, can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzyme activity, receptor binding, or other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoropyridine

Uniqueness

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of both the trifluoromethyl group and the cyano group, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, reactivity, and potential biological activity compared to other fluorinated pyridines .

Biological Activity

2-(Dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, also known by its CAS number 1477169, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a dimethylamino group, a phenyl group, and a trifluoromethyl group. Its molecular formula is C15H12F3N3C_{15}H_{12}F_3N_3 with a molecular weight of 303.27 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 0.126 μM . This indicates a potent activity against triple-negative breast cancer (TNBC), which is often resistant to conventional therapies.

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis . Additionally, it induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Pharmacokinetics

Pharmacokinetic studies have revealed that the compound has favorable absorption characteristics. Following oral administration, it exhibited a bioavailability of 31.8% and a clearance rate of 82.7 mL/h/kg . Such properties suggest that it could be effectively utilized in therapeutic settings.

Toxicity Profile

In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a potentially safe profile for further development in clinical settings .

Data Summary Table

Parameter Value
Molecular FormulaC₁₅H₁₂F₃N₃
Molecular Weight303.27 g/mol
IC50 (MDA-MB-231)0.126 μM
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Acute Toxicity (in mice)No toxicity at 2000 mg/kg

Case Studies

  • Breast Cancer Study : A study evaluating the effects of the compound on MDA-MB-231 cells showed significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU). The selectivity index indicated that the compound could differentiate between cancerous and non-cancerous cells effectively .
  • Metastasis Inhibition : In vivo studies demonstrated that treatment with this compound resulted in reduced lung metastasis in mouse models inoculated with TNBC cells. This suggests its potential role as an anti-metastatic agent .

Properties

IUPAC Name

2-(dimethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-21(2)14-11(9-19)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMHFHIEGRYJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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